
2-Acetyl-10-((((2-hydroxy-4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-10-((((2-hydroxy-4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-10-((((2-hydroxy-4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine typically involves multi-step organic reactions. The process may start with the preparation of phenothiazine derivatives, followed by acetylation and subsequent reactions with hydrazine derivatives. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Acetyl-10-((((2-hydroxy-4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized phenothiazine compounds.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique properties in material science and catalysis.
作用機序
The mechanism of action of 2-Acetyl-10-((((2-hydroxy-4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may interact with biological pathways related to oxidative stress, inflammation, or neurotransmission.
類似化合物との比較
Similar Compounds
Chlorpromazine: A well-known phenothiazine used as an antipsychotic.
Promethazine: Another phenothiazine with antiemetic and antihistamine properties.
Thioridazine: Used for its antipsychotic effects.
Uniqueness
2-Acetyl-10-((((2-hydroxy-4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine’s unique structure, particularly the presence of the hydrazino and methoxyphenyl groups, may confer distinct biological activities and chemical reactivity compared to other phenothiazines.
Conclusion
While specific details about this compound are limited, its potential applications in various scientific fields make it a compound of interest
特性
CAS番号 |
89258-09-3 |
|---|---|
分子式 |
C24H21N3O4S |
分子量 |
447.5 g/mol |
IUPAC名 |
1-(2-acetylphenothiazin-10-yl)-2-[(2E)-2-[(2-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]ethanone |
InChI |
InChI=1S/C24H21N3O4S/c1-15(28)16-8-10-23-20(11-16)27(19-5-3-4-6-22(19)32-23)24(30)14-26-25-13-17-7-9-18(31-2)12-21(17)29/h3-13,26,29H,14H2,1-2H3/b25-13+ |
InChIキー |
VFYXGWOLDLPFON-DHRITJCHSA-N |
異性体SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CN/N=C/C4=C(C=C(C=C4)OC)O |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN=CC4=C(C=C(C=C4)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


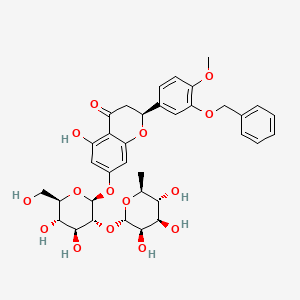
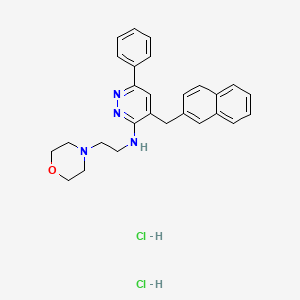
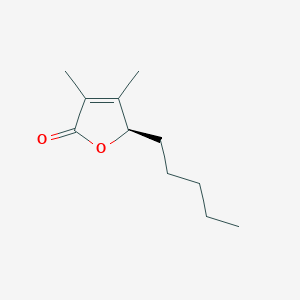
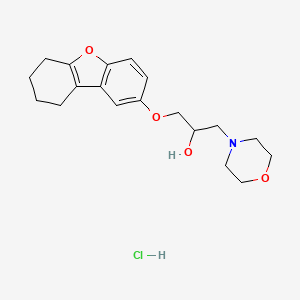
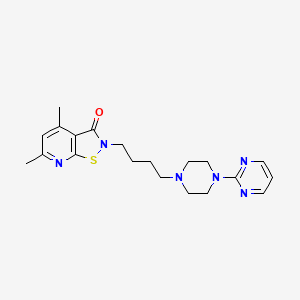

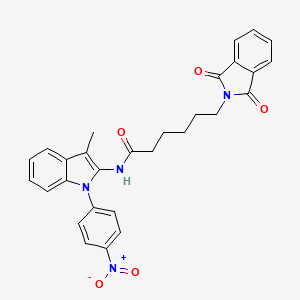
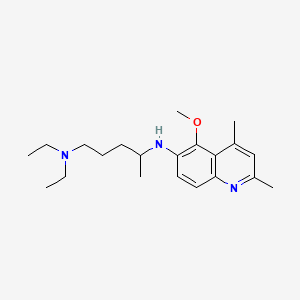

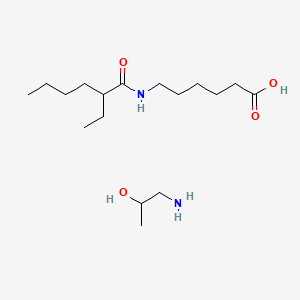
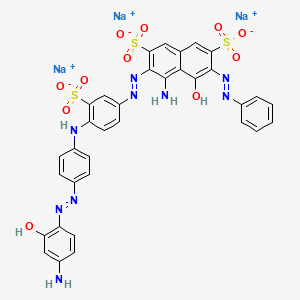
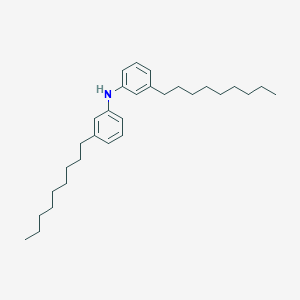

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)
